molecular formula C21H21ClN2O4 B4845447 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4845447
M. Wt: 400.9 g/mol
InChI Key: XLCXTGSJLISPDL-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole ring, a chlorobenzoyl group, and a piperidine carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole ring may yield corresponding quinones, while reduction of nitro groups would produce amines.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole ring system is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a benzodioxole ring, a chlorobenzoyl group, and a piperidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c22-17-4-2-1-3-16(17)21(26)24-9-7-15(8-10-24)20(25)23-12-14-5-6-18-19(11-14)28-13-27-18/h1-6,11,15H,7-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCXTGSJLISPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-CHLOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE

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